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molecular formula C6H6ClF2N B1259902 2,4-Difluoroaniline hydrochloride CAS No. 57491-43-7

2,4-Difluoroaniline hydrochloride

Cat. No. B1259902
M. Wt: 165.57 g/mol
InChI Key: KATANSIQEKNNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04257952

Procedure details

The 2,4-difluorophenylhydrazine hydrochloride (m.p. 244°-246° C.) was prepared from 2,4-difluoroaniline hydrochloride using a procedure similar to that described in Example 5 for the preparation of 4-benzoyloxyphenylhydrazine hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-benzoyloxyphenylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[F:2][C:3]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:4]=1[NH2:5].Cl.C(OC1C=CC([NH:27]N)=CC=1)(=O)C1C=CC=CC=1>>[ClH:1].[F:2][C:3]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:4]=1[NH:5][NH2:27] |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC1=C(N)C=CC(=C1)F
Step Two
Name
4-benzoyloxyphenylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)(=O)OC1=CC=C(C=C1)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.FC1=C(C=CC(=C1)F)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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